グラチラマー
概要
説明
It is a synthetic compound composed of random-sized peptides made from four amino acids: glutamic acid, lysine, alanine, and tyrosine . (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate is marketed under the brand name Copaxone and is known for its ability to reduce the frequency of relapses in patients with relapsing-remitting multiple sclerosis .
科学的研究の応用
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate has a wide range of scientific research applications, including:
作用機序
Target of Action
Glatiramer acetate, a mix of synthetic polypeptides, was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . It is believed to primarily target antigen-presenting cells (APCs) and T-lymphocyte suppressor cells .
Mode of Action
It is thought to act by modifying immune processes involved in the pathogenesis of ms . Glatiramer acetate binds strongly to several major histocompatibility complex (MHC) class II molecules on MBP-specific antigen-presenting cells, preventing MBP from stimulating these cells . It also has the ability to shift the immune system from a pro-inflammatory to an anti-inflammatory pattern .
Biochemical Pathways
Glatiramer acetate is believed to influence both innate and adaptive immune compartments. It promotes the expansion of GA-reactive T-helper 2 and regulatory T cells, and induces the release of neurotrophic factors . It also influences the AKT-GSK-3β-TNF-α-Nrf2 signaling pathway, which is associated with cardioprotective effects .
Pharmacokinetics
A large percentage of the drug is hydrolyzed locally after subcutaneous administration, and a small percentage of intact and partially hydrolyzed drug is presumed to enter lymphatic circulation .
Result of Action
Glatiramer acetate exhibits several immunomodulatory effects and reduces the relapse rate of relapsing-remitting multiple sclerosis (RRMS) by 30% . It has been shown to counteract the neurodegenerative course of disease by inducing neurogenesis at sites of experimental autoimmune encephalomyelitis-induced brain injury in mice .
Action Environment
The action of glatiramer acetate is influenced by the immune environment. It is thought to modify immune processes that are believed to be responsible for the pathogenesis of MS . The anti-inflammatory (M2) APCs induced following treatment with glatiramer acetate are responsible for the induction of anti-inflammatory T cells that contribute to its therapeutic benefit .
生化学分析
Biochemical Properties
Glatiramer acetate plays a crucial role in biochemical reactions by modulating the immune response. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells. Glatiramer acetate binds to these MHC molecules, displacing other antigens and preventing the activation of autoreactive T cells. Additionally, Glatiramer acetate induces the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), which help regulate the immune response and reduce inflammation .
Cellular Effects
Glatiramer acetate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In T cells, Glatiramer acetate promotes the differentiation of regulatory T cells (Tregs) and Th2 cells, which produce anti-inflammatory cytokines. This shift in the immune response helps reduce the activity of pro-inflammatory Th1 cells, which are implicated in the pathogenesis of multiple sclerosis. Furthermore, Glatiramer acetate affects the function of B cells by modulating their cytokine production and promoting a regulatory phenotype .
Molecular Mechanism
The molecular mechanism of Glatiramer acetate involves several key processes. At the molecular level, Glatiramer acetate binds to MHC class II molecules on antigen-presenting cells, preventing the presentation of myelin antigens to autoreactive T cells. This binding interaction inhibits the activation and proliferation of these T cells, reducing their ability to attack the myelin sheath. Additionally, Glatiramer acetate induces the production of anti-inflammatory cytokines, which further modulate the immune response. The medication also affects gene expression by promoting the transcription of genes involved in immune regulation and reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glatiramer acetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Glatiramer acetate is known to be stable under physiological conditions, and its effects on immune cells can be observed over extended periods. In vitro studies have shown that Glatiramer acetate maintains its immunomodulatory properties over time, with sustained production of anti-inflammatory cytokines and continued inhibition of autoreactive T cells. In vivo studies have demonstrated that long-term treatment with Glatiramer acetate leads to a reduction in disease activity and progression in animal models of multiple sclerosis .
Dosage Effects in Animal Models
The effects of Glatiramer acetate vary with different dosages in animal models. Studies have shown that lower doses of Glatiramer acetate can effectively reduce disease activity and inflammation in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. Higher doses of Glatiramer acetate have been associated with increased efficacy but may also lead to adverse effects such as injection site reactions and transient systemic symptoms. It is important to determine the optimal dosage to balance efficacy and safety in animal models and clinical settings .
Metabolic Pathways
Glatiramer acetate is involved in several metabolic pathways, primarily related to its degradation and clearance from the body. The medication is hydrolyzed by proteases into its constituent amino acids, which are then metabolized through standard amino acid metabolic pathways. Glatiramer acetate does not undergo significant hepatic metabolism, and its primary route of elimination is through the kidneys. The metabolic pathways of Glatiramer acetate ensure its efficient clearance from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
The transport and distribution of Glatiramer acetate within cells and tissues are critical for its therapeutic effects. After subcutaneous injection, Glatiramer acetate is rapidly absorbed and distributed to lymphoid tissues, where it interacts with immune cells. The medication is transported across cell membranes by endocytosis and is localized within endosomes and lysosomes. Glatiramer acetate’s distribution to lymphoid tissues allows it to effectively modulate the immune response and reduce inflammation in multiple sclerosis .
Subcellular Localization
Glatiramer acetate’s subcellular localization is essential for its activity and function. The medication is primarily localized within endosomes and lysosomes of antigen-presenting cells, where it interacts with MHC class II molecules. This localization allows Glatiramer acetate to effectively modulate antigen presentation and inhibit the activation of autoreactive T cells. Additionally, Glatiramer acetate may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its immunomodulatory effects .
準備方法
Synthetic Routes and Reaction Conditions: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate is synthesized through a polymerization process involving the amino acids L-glutamic acid, L-alanine, L-tyrosine, and L-lysine . The synthesis involves the following steps:
- Dissolving the amino acid N-carboxyanhydrides (NCAs) in a solvent such as 1,4-dioxane.
- Adding a catalyst like diethylamine to initiate the polymerization reaction.
- Quenching the reaction with water to precipitate the polymer.
- Purifying the polymer through dialysis and adjusting the pH with glacial acetic acid .
Industrial Production Methods: The industrial production of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions are used to hydrolyze the peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the tyrosine residues.
Major Products Formed:
Hydrolysis: The hydrolysis of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate results in the formation of smaller peptide fragments.
Oxidation: The oxidation of tyrosine residues leads to the formation of dityrosine cross-links.
類似化合物との比較
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate is unique in its composition and mechanism of action compared to other multiple sclerosis treatments. Similar compounds include:
Interferon beta: Another first-line treatment for multiple sclerosis, which works by modulating the immune response and reducing inflammation.
Dimethyl fumarate: An oral medication that activates the Nrf2 pathway, leading to reduced oxidative stress and inflammation.
Teriflunomide: An oral immunomodulatory drug that inhibits pyrimidine synthesis, reducing the proliferation of activated lymphocytes.
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate stands out due to its unique peptide composition and its ability to induce specific suppressor T cells, which play a crucial role in its immunomodulatory effects .
特性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;5-;3-;2-/m0000/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOCGHYTXIINAI-XKUOMLDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182865 | |
Record name | Glatiramer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of glatiramer acetate has not been fully elucidated; however, it is thought to act by modifying immune processes involved in the pathogenesis of multiple sclerosis (MS). MS is characterized by damage to the myelin layer that covers nerve cells (demyelination) and axonal degeneration. Also, it has been suggested that the myelin basic protein (MBP), a myelin autoantigen, plays a role in the development of MS. Several mechanisms of action have been proposed. For instance, glatiramer acetate binds strongly to several major histocompatibility complex (MHC) class II molecules on MBP-specific antigen-presenting cells, preventing MBP from stimulating these cells. Glatiramer acetate also has the ability to shift the immune system from a pro-inflammatory to an anti-inflammatory pattern. It inhibits the secretion of pro-inflammatory cytokines (IL-2, IL-12, IFNγ, TNF) released by T helper 1 (Th1) cells, and induces T helper 2 (Th2) suppressor cells that are able to cross the blood-brain barrier and produce anti-inflammatory cytokines (IL-4, IL-5, IL-13, IL-10, TGF-β). It has also been suggested that glatiramer acetate induces the production of T-regulatory cells associated with the suppression of MS, such as CD4+, CD8+ and CD4+CD25+ cells. | |
Record name | Glatiramer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28704-27-0 | |
Record name | Glatiramer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28704-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glatiramer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glatiramer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
>236°C | |
Record name | Glatiramer | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。